2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential therapeutic agent, particularly as a kinase inhibitor for cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- [1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
What sets 2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique combination of functional groups, which confer specific chemical properties and biological activities. Its difluoromethoxy and methoxyphenyl groups enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C19H16F2N4O2S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
4-[4-(difluoromethoxy)-3-methoxyphenyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C19H16F2N4O2S/c1-26-13-8-10(6-7-12(13)27-19(20)21)16-23-17-15-11-4-2-3-5-14(11)28-18(15)22-9-25(17)24-16/h6-9,19H,2-5H2,1H3 |
InChI Key |
MRMPDPMXDGCWDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5)OC(F)F |
Origin of Product |
United States |
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